molecular formula C9H5BrFN B14861018 3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

Cat. No.: B14861018
M. Wt: 226.04 g/mol
InChI Key: VDJDPANLZFGYFX-UHFFFAOYSA-N
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Description

(2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE is an organic compound characterized by the presence of a bromo and fluoro substituent on a phenyl ring, along with a nitrile group attached to a propenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of (2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, leading to the formation of imines or amines.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield substituted phenyl derivatives, while addition reactions with nucleophiles can produce imines or amines.

Scientific Research Applications

(2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE: Lacks the fluoro substituent, which may affect its reactivity and properties.

    (2E)-3-(4-FLUOROPHENYL)PROP-2-ENENITRILE: Lacks the bromo substituent, leading to different chemical behavior.

    (2E)-3-(4-CHLORO-2-FLUOROPHENYL)PROP-2-ENENITRILE: Contains a chloro substituent instead of bromo, which can influence its reactivity and applications.

Uniqueness

The presence of both bromo and fluoro substituents on the phenyl ring of (2E)-3-(4-BROMO-2-FLUOROPHENYL)PROP-2-ENENITRILE imparts unique chemical properties, making it distinct from similar compounds

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDPANLZFGYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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